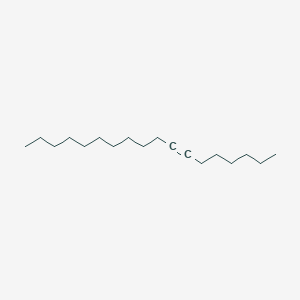
Octadec-7-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadec-7-yne is a long-chain alkyne with the molecular formula C18H34 It is characterized by the presence of a triple bond at the seventh carbon atom in its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
Octadec-7-yne can be synthesized through various methods. One common approach involves the partial hydrogenation of this compound precursors. This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under controlled conditions. Another method involves the use of Grignard reagents, where an alkyl magnesium halide reacts with an appropriate alkyne precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
Octadec-7-yne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield octadecane using catalysts such as palladium or platinum.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts under atmospheric or slightly elevated pressures.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Octadecane.
Substitution: Halogenated derivatives such as this compound bromide.
科学研究应用
Octadec-7-yne has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of octadec-7-yne involves its interaction with various molecular targets and pathways. Its acetylenic bond allows it to participate in unique chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular membranes, and inhibition of microbial growth.
相似化合物的比较
Similar Compounds
Octadec-9-yne: Another long-chain alkyne with a triple bond at the ninth carbon atom.
Octadec-1-yne: A long-chain alkyne with a triple bond at the first carbon atom.
Octadec-6-yne: A long-chain alkyne with a triple bond at the sixth carbon atom.
Uniqueness
Octadec-7-yne is unique due to the position of its triple bond, which influences its chemical reactivity and potential applications. The specific location of the triple bond can affect the compound’s physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.
属性
CAS 编号 |
64183-49-9 |
|---|---|
分子式 |
C18H34 |
分子量 |
250.5 g/mol |
IUPAC 名称 |
octadec-7-yne |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-13,15,17-18H2,1-2H3 |
InChI 键 |
JNRZVQIBDMWBHF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC#CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


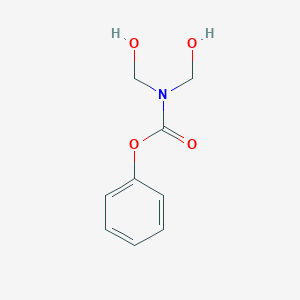
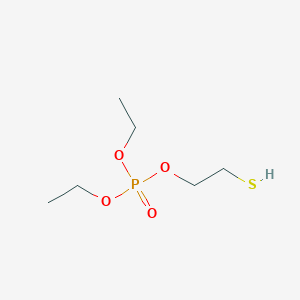
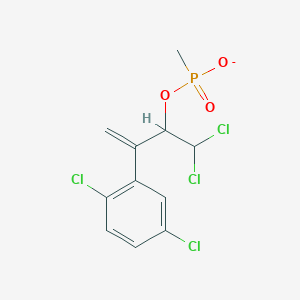
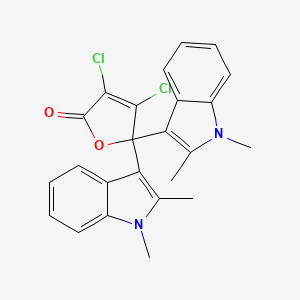
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
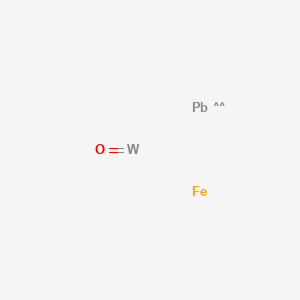
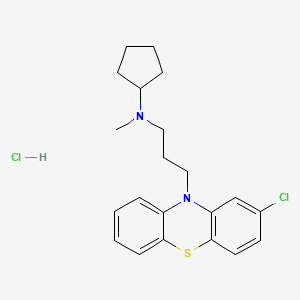
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
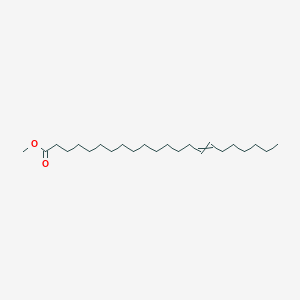
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
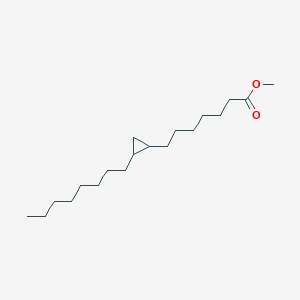

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
